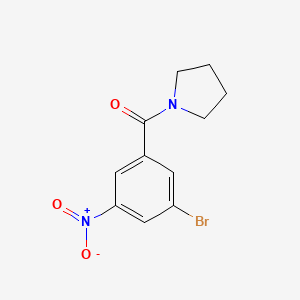

(3-Bromo-5-nitrophenyl)(pyrrolidin-1-yl)methanone

Description

(3-Bromo-5-nitrophenyl)(pyrrolidin-1-yl)methanone is a pyrrolidine-containing aromatic ketone characterized by a 3-bromo-5-nitrophenyl group attached to a pyrrolidine ring via a carbonyl bridge. Its molecular formula is C₁₁H₁₁BrN₂O₃, with a molecular weight of 299.12 g/mol. Notably, this compound has been listed as discontinued by CymitQuimica, suggesting challenges in commercial production or niche utility .

Properties

IUPAC Name |

(3-bromo-5-nitrophenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O3/c12-9-5-8(6-10(7-9)14(16)17)11(15)13-3-1-2-4-13/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLWXHCGADWVNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC(=CC(=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650001 | |

| Record name | (3-Bromo-5-nitrophenyl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-20-8 | |

| Record name | (3-Bromo-5-nitrophenyl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-nitrophenyl)(pyrrolidin-1-yl)methanone typically involves the following steps:

Nitration: The starting material, 3-bromophenyl, undergoes nitration to introduce a nitro group at the 5-position, forming 3-bromo-5-nitrophenyl.

Acylation: The nitrated compound is then subjected to acylation with pyrrolidine and a suitable acylating agent, such as acetic anhydride or acetyl chloride, under controlled conditions to form the desired methanone linkage.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Types of Reactions:

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

Reduction: Formation of (3-Amino-5-nitrophenyl)(pyrrolidin-1-yl)methanone.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Bromo-5-nitrophenyl)(pyrrolidin-1-yl)methanone finds applications in various scientific research fields:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical entities.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Bromo-5-nitrophenyl)(pyrrolidin-1-yl)methanone is largely dependent on its interaction with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and the pyrrolidinyl group contribute to the compound’s binding affinity and specificity towards certain molecular targets, influencing its overall activity.

Comparison with Similar Compounds

Research Findings and Challenges

- Stability Issues: The nitro group in this compound may contribute to thermal instability, complicating long-term storage and large-scale production .

Biological Activity

The compound (3-Bromo-5-nitrophenyl)(pyrrolidin-1-yl)methanone is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular structure of this compound features a bromine atom and a nitro group attached to a phenyl ring, along with a pyrrolidine moiety. This unique combination of functional groups is hypothesized to contribute to its biological activity through various interactions with biological macromolecules.

The biological activity of this compound may involve:

- Receptor Binding : The pyrrolidine ring enhances binding affinity to specific receptors, potentially modulating their activity.

- Hydrogen Bonding : The amine group can form hydrogen bonds with target proteins, influencing their function and signaling pathways.

- Halogen Bonding : The bromine atom may participate in halogen bonding, which can further enhance the compound's interactions with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit notable antimicrobial properties. In vitro studies have shown that this compound demonstrates significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli.

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for selected bacterial strains:

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

These findings suggest that the compound's structure may enhance its efficacy against bacterial pathogens .

Antifungal Activity

In addition to antibacterial properties, the compound has shown potential antifungal activity. Studies indicate that it can inhibit the growth of certain fungi, although specific data on antifungal MIC values is still being compiled.

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound against clinical isolates of S. aureus. The compound demonstrated complete inhibition within 8 hours at concentrations as low as 0.0039 mg/mL, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains .

Study 2: Mechanism Exploration

Another investigation focused on understanding the mechanism by which this compound exerts its antibacterial effects. Researchers utilized molecular docking studies to predict binding affinities to bacterial enzymes critical for cell wall synthesis. The results indicated strong interactions between the compound and target enzymes, suggesting a mechanism involving enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.